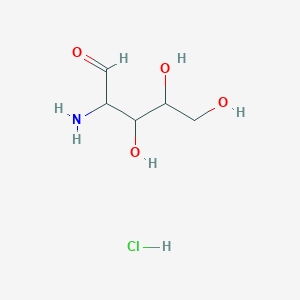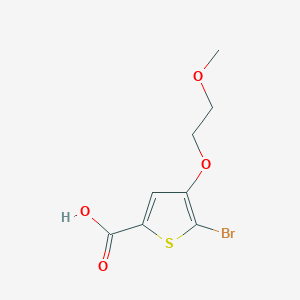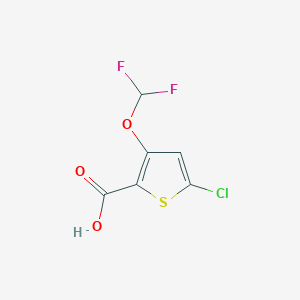
(-)-Egc-4'-O-ME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Egc-4’-O-ME is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of epigallocatechin, a type of catechin found in green tea. The addition of a methoxy group at the 4’ position enhances its chemical stability and biological activity, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Egc-4’-O-ME typically involves the methylation of (-)-epigallocatechin. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Egc-4’-O-ME undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction reactions can convert it back to its parent catechin.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction restores the original catechin structure.
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-Egc-4’-O-ME is used as a model compound to study the effects of methylation on catechins. It helps in understanding the reactivity and stability of methylated catechins compared to their non-methylated counterparts.
Biology
In biological research, (-)-Egc-4’-O-ME is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for developing antioxidant therapies.
Medicine
In medicine, this compound is explored for its potential anti-cancer properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth. Its ability to cross the blood-brain barrier also makes it a candidate for neuroprotective therapies.
Industry
In the industrial sector, (-)-Egc-4’-O-ME is used in the formulation of dietary supplements and functional foods. Its enhanced stability compared to non-methylated catechins makes it a valuable ingredient in products aimed at promoting health and wellness.
Mécanisme D'action
The mechanism of action of (-)-Egc-4’-O-ME involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Apoptosis Induction: By activating caspases and other apoptotic pathways in cancer cells.
Neuroprotection: By modulating signaling pathways involved in cell survival and neuroinflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(-)-Epigallocatechin: The parent compound, which lacks the methoxy group.
(-)-Epicatechin: Another catechin with similar antioxidant properties but different structural features.
(-)-Epigallocatechin Gallate: A more complex catechin with additional gallate groups, known for its potent biological activities.
Uniqueness
(-)-Egc-4’-O-ME stands out due to its enhanced stability and bioavailability compared to its non-methylated counterparts. The presence of the methoxy group not only increases its chemical stability but also enhances its ability to interact with biological targets, making it a more effective compound in various applications.
Propriétés
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-22-16-11(19)2-7(3-12(16)20)15-13(21)6-9-10(18)4-8(17)5-14(9)23-15/h2-5,13,15,17-21H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDYPNOEEHONAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)


![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)
![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)



